Tetradecyl 4-dodecyl-7-oxo-4-[[2-oxo-2-(tetradecyloxy)ethyl]thio]-8-oxa-3,5-dithia-4-stannadocosanoate
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Overview
Description
Tetradecyl 4-dodecyl-7-oxo-4-[[2-oxo-2-(tetradecyloxy)ethyl]thio]-8-oxa-3,5-dithia-4-stannadocosanoate is a complex organotin compound It is characterized by its unique structure, which includes multiple functional groups such as oxo, thio, and oxa groups, as well as a stannadocosanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetradecyl 4-dodecyl-7-oxo-4-[[2-oxo-2-(tetradecyloxy)ethyl]thio]-8-oxa-3,5-dithia-4-stannadocosanoate involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Tetradecyl 4-dodecyl-7-oxo-4-[[2-oxo-2-(tetradecyloxy)ethyl]thio]-8-oxa-3,5-dithia-4-stannadocosanoate can undergo various chemical reactions, including:
Oxidation: The oxo and thio groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The functional groups can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols .
Scientific Research Applications
Tetradecyl 4-dodecyl-7-oxo-4-[[2-oxo-2-(tetradecyloxy)ethyl]thio]-8-oxa-3,5-dithia-4-stannadocosanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialized materials and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism by which tetradecyl 4-dodecyl-7-oxo-4-[[2-oxo-2-(tetradecyloxy)ethyl]thio]-8-oxa-3,5-dithia-4-stannadocosanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-ethylhexyl 10-ethyl-4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate
- 8-Oxa-3,5-dithia-4-stannadocosanoicacid, 4-dodecyl-7-oxo-4-[[2-oxo-2-(tetradecyloxy)ethyl]thio]-, tetradecyl ester
Uniqueness
Tetradecyl 4-dodecyl-7-oxo-4-[[2-oxo-2-(tetradecyloxy)ethyl]thio]-8-oxa-3,5-dithia-4-stannadocosanoate is unique due to its specific combination of functional groups and its stannadocosanoate backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
83833-24-3 |
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Molecular Formula |
C60H118O6S3Sn |
Molecular Weight |
1150.5 g/mol |
IUPAC Name |
tetradecyl 2-[dodecyl-bis[(2-oxo-2-tetradecoxyethyl)sulfanyl]stannyl]sulfanylacetate |
InChI |
InChI=1S/3C16H32O2S.C12H25.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15-19;1-3-5-7-9-11-12-10-8-6-4-2;/h3*19H,2-15H2,1H3;1,3-12H2,2H3;/q;;;;+3/p-3 |
InChI Key |
DLGNIWSPLHRNFI-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)CS[Sn](CCCCCCCCCCCC)(SCC(=O)OCCCCCCCCCCCCCC)SCC(=O)OCCCCCCCCCCCCCC |
Origin of Product |
United States |
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